8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene 8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene
Brand Name: Vulcanchem
CAS No.: 99948-87-5
VCID: VC16203389
InChI: InChI=1S/C14H28O2/c1-6-15-14(5)16-11-10-13(4)9-7-8-12(2)3/h13-14H,2,6-11H2,1,3-5H3
SMILES:
Molecular Formula: C14H28O2
Molecular Weight: 228.37 g/mol

8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene

CAS No.: 99948-87-5

Cat. No.: VC16203389

Molecular Formula: C14H28O2

Molecular Weight: 228.37 g/mol

* For research use only. Not for human or veterinary use.

8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene - 99948-87-5

Specification

CAS No. 99948-87-5
Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
IUPAC Name 8-(1-ethoxyethoxy)-2,6-dimethyloct-1-ene
Standard InChI InChI=1S/C14H28O2/c1-6-15-14(5)16-11-10-13(4)9-7-8-12(2)3/h13-14H,2,6-11H2,1,3-5H3
Standard InChI Key YKUFXXRBFCCEKW-UHFFFAOYSA-N
Canonical SMILES CCOC(C)OCCC(C)CCCC(=C)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Isomeric Considerations

The compound’s IUPAC name, 8-(1-ethoxyethoxy)-2,6-dimethyloct-1-ene, precisely defines its structure:

  • A 1-ene double bond between C1 and C2.

  • Methyl groups at C2 and C6.

  • An ethoxyethoxy (-O-CH(CH₂CH₃)-O-) substituent at C8 .

Notably, confusion arises from the similarity to 8-(1-ethoxyethoxy)-2,6-dimethyloct-2-ene (CAS 68928-61-0), which differs only in the double bond position (between C2 and C3) . This structural variation significantly impacts reactivity and physicochemical behavior. For instance, the 1-ene isomer’s terminal double bond may enhance susceptibility to electrophilic additions compared to the internal double bond in the 2-ene analog .

Table 1: Key Identifiers for 8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene

PropertyValueSource
CAS Number99948-87-5
Molecular FormulaC₁₄H₂₈O₂
Molecular Weight228.37 g/mol
SMILESCCOC(C)OCCC(C)CC=CC
InChIKeySPEUXEXTPNHKBM-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for synthesizing the 1-ene isomer are scarce, analogous compounds suggest plausible pathways:

  • Acetal Formation: Reacting citronellal with ethanol under acid catalysis could yield the ethoxyethoxy group. For example, citronellal’s aldehyde group may undergo nucleophilic addition with ethanol, followed by etherification .

  • Olefin Metathesis: A Grubbs catalyst-mediated reaction might reposition double bonds in pre-functionalized octene derivatives, enabling access to the 1-ene isomer from internal alkenes .

Challenges include controlling regioselectivity to favor the 1-ene product over the thermodynamically stable 2-ene isomer. Gas chromatography-mass spectrometry (GC-MS) data from PubChem indicates that the 2-ene variant elutes earlier (Kovats RI: 1423 non-polar), suggesting higher volatility than the 1-ene form.

Physicochemical Properties

Lipophilicity and Solubility

With an XLogP3-AA value of 4.5 , the compound exhibits high lipophilicity, typical of branched ethers. This property favors solubility in organic solvents (e.g., hexane, diethyl ether) over water, aligning with its zero hydrogen-bond donors and two acceptors . Such characteristics make it suitable for non-polar formulations.

Spectroscopic Profiles

  • GC-MS: A prominent molecular ion peak at m/z 228 corroborates the molecular weight. Fragmentation patterns likely include loss of ethoxyethoxy (-88 Da) and methyl groups (-15 Da) .

  • NMR: Predicted signals include a triplet for the terminal =CH₂ group (δ 4.8–5.0 ppm) and multiplets for the ethoxyethoxy protons (δ 3.4–3.7 ppm) .

Applications and Industrial Relevance

Fragrance and Flavor Industry

The structural resemblance to citronellyl ethyl acetal (a known fragrance ingredient) suggests potential as a synthetic flavorant. The ethoxyethoxy group could impart stability against oxidation, extending shelf-life in perfumes.

Chemical Intermediate

The compound’s bifunctional nature (ether and alkene) positions it as a candidate for further derivatization, such as:

  • Epoxidation: Converting the double bond to an epoxide for polymer applications.

  • Hydroformylation: Producing aldehydes for surfactant synthesis .

Future Directions and Research Gaps

  • Isomer-Specific Studies: Comparative analyses of 1-ene vs. 2-ene isomers’ reactivity and biological activity.

  • Process Optimization: Developing catalytic systems to enhance 1-ene selectivity during synthesis.

  • Ecotoxicology: Assessing environmental persistence given the compound’s high logP.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator